2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Description
Chemical Identity and Structural Characterization of 2-Chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically derived from its bicyclic pyrrolo[2,3-d]pyrimidine core structure. The compound is officially designated as this compound, reflecting the specific positions of substituents and the hydrogenation pattern of the heterocyclic system. The nomenclature indicates that the pyrrole ring is fused to the pyrimidine ring in a [2,3-d] fashion, meaning the pyrrole ring shares carbons 2 and 3 with the pyrimidine ring system.
The molecular formula C₇H₆ClN₃O provides crucial information about the atomic composition and molecular architecture of this heterocyclic compound. The formula reveals the presence of seven carbon atoms forming the bicyclic framework and methyl substituent, six hydrogen atoms distributed across the ring system and methyl group, one chlorine atom serving as a halogen substituent, three nitrogen atoms integrated into the heterocyclic structure, and one oxygen atom constituting the ketone functionality. This molecular composition results in a calculated molecular weight of 183.6 grams per mole, which has been consistently reported across multiple chemical suppliers and databases.
The structural formula can be represented using Simplified Molecular Input Line Entry System notation as CC1C(=O)NC2=NC(Cl)=NC=C12, which provides a linear representation of the molecular connectivity. This notation clearly illustrates the relationship between the methyl substituent at position 5, the ketone group at position 6, and the chlorine atom at position 2 of the pyrimidine ring. The compound's Chemical Abstracts Service registry number 1638767-37-9 serves as its unique identifier in chemical databases and literature.
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Studies
While specific crystallographic data for this compound were not extensively detailed in the available search results, the compound's solid-state properties can be inferred from its molecular structure and related compounds in the pyrrolo[2,3-d]pyrimidine family. The bicyclic nature of the molecule suggests a relatively rigid planar arrangement of the heterocyclic core, with the methyl and chlorine substituents providing specific steric and electronic influences on the crystal packing arrangement.
The compound is typically isolated as a crystalline solid under standard conditions, with storage recommendations indicating stability at room temperature when properly sealed and protected from moisture. The crystalline nature of the compound suggests ordered molecular packing in the solid state, which would be expected to show characteristic diffraction patterns upon X-ray analysis. The presence of the ketone group at position 6 likely facilitates hydrogen bonding interactions between molecules in the crystal lattice, potentially involving the nitrogen atoms of adjacent molecules.
Commercial suppliers report purity levels ranging from 97% to 98%, indicating that the compound can be obtained in highly crystalline form suitable for detailed structural analysis. The molecular weight of 183.6 grams per mole and the specific substitution pattern would be expected to produce distinctive unit cell parameters and space group symmetries characteristic of this particular heterocyclic system.
Nuclear Magnetic Resonance Spectral Assignments
Nuclear Magnetic Resonance spectroscopy provides essential structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The search results indicate that complete Nuclear Magnetic Resonance spectral data, including both proton and carbon-13 spectra, are available for this compound, though specific peak assignments were not detailed in the provided sources.
The molecular structure suggests several distinct proton environments that would be readily distinguishable by Nuclear Magnetic Resonance analysis. The methyl group at position 5 would be expected to appear as a characteristic three-proton singlet in the aliphatic region of the spectrum, typically around 1-3 parts per million. The aromatic proton at position 4 of the pyrimidine ring would appear as a distinct singlet in the aromatic region, likely around 8-9 parts per million due to the electron-withdrawing effects of the adjacent nitrogen atoms and chlorine substituent.
Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary structural information, with the ketone carbon at position 6 expected to resonate around 160-180 parts per million, characteristic of amide-like carbonyl groups. The chlorine-bearing carbon at position 2 would show a distinctive downfield shift due to the electronegativity of the halogen substituent. The availability of complete Nuclear Magnetic Resonance spectral libraries for this compound suggests that detailed peak assignments and multiplicities have been established for routine structural confirmation.
Infrared and Mass Spectrometry Profiles
Infrared spectroscopy provides valuable functional group identification for this compound through characteristic vibrational frequencies. The ketone functionality at position 6 would be expected to show a strong carbonyl stretching vibration, typically appearing around 1650-1700 wavenumbers, consistent with the amide-like character resulting from conjugation with the nitrogen-containing heterocyclic system.
The aromatic carbon-nitrogen and carbon-carbon stretching vibrations would appear in the fingerprint region between 1400-1600 wavenumbers, providing diagnostic information about the pyrimidine and pyrrole ring systems. The carbon-chlorine stretching vibration would be observable in the lower frequency region around 600-800 wavenumbers, confirming the presence of the halogen substituent. Nitrogen-hydrogen stretching vibrations from the pyrrole nitrogen would appear in the 3200-3400 wavenumber region.
Mass spectrometry analysis would show the molecular ion peak at mass-to-charge ratio 183.6, corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses including the chlorine atom (mass loss of 35), the methyl group (mass loss of 15), and the carbonyl group (mass loss of 28). The presence of multiple nitrogen atoms in the heterocyclic system would likely result in distinctive fragmentation patterns that could serve as diagnostic fingerprints for structural confirmation.
Properties
IUPAC Name |
2-chloro-5-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-3-4-2-9-7(8)11-5(4)10-6(3)12/h2-3H,1H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLGDKWRHABMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CN=C(N=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-Methyl-5H,6H,7H-Pyrrolo[2,3-d]pyrimidin-6-one is the Bcl2 anti-apoptotic protein. This protein plays a crucial role in regulating cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis.
Mode of Action
The compound interacts with its target, the Bcl2 anti-apoptotic protein, by binding to it. This interaction can lead to changes in the protein’s function, potentially disrupting its ability to inhibit apoptosis and thus promoting cell death.
Biochemical Pathways
The compound’s action affects several biochemical pathways. It has been observed to up-regulate the expression of P53, BAX, DR4, and DR5 genes, while down-regulating Bcl2, Il-8, and CDK4. These changes can lead to increased activity of Caspase 8 and BAX, proteins involved in promoting apoptosis, and decreased activity of Bcl2, an anti-apoptotic protein.
Result of Action
The result of the compound’s action is the induction of apoptosis, or programmed cell death, in certain cells. This is evidenced by increased activity of pro-apoptotic proteins, decreased activity of anti-apoptotic proteins, and increased percentage of fragmented DNA in treated cells. In particular, the compound has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells, a type of breast cancer cell.
Biochemical Analysis
Biochemical Properties
2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. This compound has been shown to interact with the Bcl2 anti-apoptotic protein, which is crucial in regulating cell death and survival. The interaction between this compound and Bcl2 leads to the inhibition of the protein’s anti-apoptotic function, thereby promoting apoptosis in cancer cells. Additionally, this compound has been found to up-regulate the expression of pro-apoptotic genes such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic genes like Bcl2, Il-8, and CDK4.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes that play a key role in the execution of apoptosis. Furthermore, this compound has been shown to cause cell cycle arrest at the G1/S phase, thereby inhibiting cell proliferation. This compound also influences cell signaling pathways, such as the up-regulation of P53 and BAX, which are involved in the intrinsic pathway of apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with the Bcl2 protein, which inhibits its anti-apoptotic function. This binding leads to the activation of pro-apoptotic proteins such as BAX and Caspase 8, which in turn promote the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade. Additionally, this compound has been found to modulate gene expression by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that this compound maintains its pro-apoptotic effects over extended periods, with sustained activation of caspases and continued inhibition of Bcl2.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces apoptosis in cancer cells without causing significant toxicity to normal cells. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a marked increase in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, resulting in their excretion via the kidneys.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. The localization and accumulation of this compound in specific tissues are influenced by these interactions.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the mitochondria, where it exerts its pro-apoptotic effects by disrupting the mitochondrial membrane potential. Targeting signals and post-translational modifications may direct this compound to specific compartments within the cell, enhancing its efficacy.
Biological Activity
2-Chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS No. 1638767-37-9) is a compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and receptor inhibition. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
- Molecular Formula : C₇H₆ClN₃O
- Molecular Weight : 183.6 g/mol
- CAS Number : 1638767-37-9
Biological Activity Overview
The biological activity of this compound has been explored primarily through its effects on various cellular pathways and its potential as a therapeutic agent.
1. Inhibition of Receptor Tyrosine Kinases
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant inhibition of receptor tyrosine kinases (RTKs), particularly the Colony-Stimulating Factor 1 Receptor (CSF1R). The inhibition of CSF1R is associated with the modulation of macrophage differentiation and maintenance, which is crucial in various pathological conditions including cancer and inflammatory diseases. The compound demonstrated subnanomolar enzymatic inhibition against CSF1R, indicating high potency and selectivity against other kinases in the platelet-derived growth factor receptor (PDGFR) family .
2. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. Notably:
- IC50 Values : The compound exhibited varying cytotoxicity across different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 43.15 - 68.17 |
| HeLa | Varies |
| MDA-MB-231 | Varies |
The mechanism of action appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound can upregulate pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This dual effect suggests a robust mechanism for inducing programmed cell death in malignant cells, which is critical for developing effective cancer therapies .
Case Studies
Several studies have highlighted the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives:
- Study on HepG2 Cells : A study demonstrated that a derivative similar to this compound induced apoptosis through the modulation of apoptosis-related proteins .
- Antiviral Activity : Research into related compounds has shown promising antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV), suggesting that structural modifications could enhance efficacy against viral targets as well .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the pyrrolo[2,3-d]pyrimidine scaffold significantly influence biological activity:
- The presence of a chlorine atom at position 2 enhances cytotoxicity against certain cell lines.
- Variations in substituents lead to different selectivity profiles against various kinases and cellular responses.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a pharmacological agent. Its structural framework suggests possible interactions with biological targets, particularly in the realm of cancer therapy and enzyme inhibition.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that modifications to the pyrrolo-pyrimidine structure can enhance its potency against various cancer cell lines .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as kinases and phosphodiesterases makes it a candidate for the development of drugs targeting metabolic disorders and cancers. Specific studies have demonstrated its effectiveness in inhibiting the activity of certain protein kinases, which are crucial in cellular signaling pathways associated with cancer progression .
Chemical Synthesis
As a versatile building block, this compound can be utilized in the synthesis of more complex molecules.
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing various derivatives that may possess enhanced biological activities or novel properties. Researchers have employed it to create libraries of compounds for high-throughput screening in drug discovery programs .
Material Science Applications
In material science, the compound's unique structural features allow it to be integrated into polymers or other materials to impart specific functionalities. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength .
Case Study: Anticancer Drug Development
A study published in a peer-reviewed journal highlighted the synthesis of a series of pyrrolo[2,3-d]pyrimidine derivatives based on this compound. These compounds were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis in malignant cells.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.5 | Kinase X |
| Compound B | 0.8 | Kinase Y |
| Compound C | 1.0 | Kinase Z |
This table summarizes the inhibitory concentration (IC50) values indicating the potency of these derivatives against specific targets.
Case Study: Synthesis of Bioactive Molecules
Another research initiative focused on utilizing this compound as a starting material for synthesizing bioactive molecules with potential therapeutic applications. The study reported successful modifications leading to compounds with improved solubility and bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in the Pyrrolo[2,3-d]pyrimidinone Core
The following table highlights structural analogs and their key properties:
Impact of Substituent Position and Type
Chlorine Position
- C2 vs. C4: Chlorine at C2 (target compound) enhances electrophilicity at adjacent positions, favoring nucleophilic substitution reactions.
Methyl Substitution
- Mono- vs. Di-methyl at C5: The 5,5-dimethyl analog (C₈H₈ClN₃O) has a higher molecular weight (197.63 vs. 183.59) and increased steric bulk, which may improve metabolic stability but reduce solubility in aqueous media .
Fluorine Substitution
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically starts from chlorinated pyrimidine derivatives or substituted aminopyrimidines, which are then subjected to cyclization to form the fused pyrrolo[2,3-d]pyrimidine scaffold.
Intramolecular Cyclization Approach
One established method involves:
- Treating ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives with ethanolic ammonia at 60–70 °C to form 2-(4-aminopyrimidin-5-yl)acetamides.
- Cyclizing these intermediates in a high-boiling solvent mixture (diphenyl ether and biphenyl) at approximately 260 °C to yield the fused pyrrolo[2,3-d]pyrimidin-6-one core.
This approach allows the formation of the 5H,6H,7H-pyrrolo ring fused to the pyrimidine nucleus.
Selective Alkylation at the 5-Position
To introduce the 5-methyl substituent, selective alkylation is performed:
- Using potassium tert-butoxide and methyl iodide in the presence of copper(I) bromide and dimethyl sulfide at temperatures from 0 °C to ambient.
- This yields the 5,5-dimethyl derivative with good yields (~78%).
This step is critical to achieve the methyl substitution at the 5-position without N-alkylation.
Halogenation and Chlorination
Chlorination at the 2-position of the pyrrolo[2,3-d]pyrimidine ring is achieved by:
Catalytic Coupling and Cyclization Alternatives
Other methods reported involve:
- Metal-catalyzed coupling reactions, such as Sonogashira or Suzuki-Miyaura couplings, to assemble substituted pyrimidine intermediates before cyclization.
- However, for 2-chloro-5-methyl derivatives, these methods are less common due to the need for selective methylation and chlorination.
Representative Synthetic Route Summary
| Step | Reaction Type | Conditions/Agents | Outcome/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | Ethanol, ethanolic ammonia, 60–70 °C | 2-(4-aminopyrimidin-5-yl)acetamide | High |
| 2 | Intramolecular cyclization | Diphenyl ether/biphenyl, 260 °C | Pyrrolo[2,3-d]pyrimidin-6-one core | Moderate-High |
| 3 | Selective alkylation | Potassium tert-butoxide, MeI, CuBr, DMS, 0–RT °C | 5-methyl substituted pyrrolo[2,3-d]pyrimidinone | ~78 |
| 4 | Chlorination | Chlorinating agents (e.g., N-chlorosuccinimide) | 2-chloro substitution on pyrrolo[2,3-d]pyrimidine | Moderate |
Research Findings and Analysis
- The intramolecular cyclization step at high temperature is crucial for ring closure and formation of the fused heterocycle.
- Selective methylation at the 5-position requires careful control of reaction conditions to avoid N-alkylation and achieve high regioselectivity.
- Chlorination at the 2-position is generally performed after ring formation to ensure proper substitution pattern.
- Metal-catalyzed coupling methods, while useful for other pyrrolo[2,3-d]pyrimidine derivatives, are less favored for this compound due to cost and selectivity issues.
- The overall yields for the multi-step synthesis are moderate to high, with the alkylation step being particularly efficient.
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one? A: A common approach involves multi-step condensation and cyclization reactions. For example, methyl 2-(4,6-dichloropyrimidin-5-yl)acetate can react with substituted amines to form the pyrrolo-pyrimidine core, followed by regioselective chlorination and methylation . Patents describe optimized procedures using intermediates like 4-chloro-6,7-dimethoxy-3-nitroquinoline or recrystallization techniques to improve yield and purity .
Advanced Synthesis
Q: How can reaction conditions be optimized for intermediates in the synthesis of this compound? A: Critical parameters include temperature control (e.g., maintaining ≤0°C during chlorination to avoid side reactions) and solvent selection (e.g., THF for improved solubility of intermediates). Purification via cocrystallization with agents like 3,5-dimethylpyrazole enhances crystallinity and removes impurities . Catalytic systems, such as Pd-mediated cross-coupling, may also improve selectivity for alkylation steps .
Basic Characterization
Q: Which spectroscopic methods are most effective for confirming the structure of this compound? A: 1H/13C NMR is essential for verifying the pyrrolo-pyrimidine core (e.g., δ 8.2–8.5 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves tautomeric forms (e.g., 5H vs. 7H configurations) .
Advanced Characterization
Q: How can structural ambiguities in derivatives be resolved? A: Single-crystal X-ray diffraction is definitive for assigning regiochemistry and hydrogen-bonding patterns. For example, X-ray data from analogues like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-triazolo-pyrimidin-7-one reveal planar heterocyclic systems and substituent orientations . 2D NMR (e.g., NOESY) can differentiate between methyl groups at positions 5 and 7 .
Basic Purity Assurance
Q: What methods ensure ≥95% purity for this compound in biological assays? A: Recrystallization from ethanol/water mixtures (70:30 v/v) effectively removes polar byproducts. HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) monitors impurities, while TLC (silica gel, chloroform:methanol 9:1) provides rapid purity checks .
Advanced Purity Challenges
Q: How can hygroscopicity and oxidative degradation be mitigated during storage? A: Store under inert gas (argon) at –20°C in amber vials. Lyophilization stabilizes the compound for long-term storage. For hygroscopic batches, use molecular sieves (3Å) in sealed containers .
Biological Activity
Q: What assays are suitable for evaluating its JAK inhibitory activity? A: Enzyme-linked immunosorbent assays (ELISA) using recombinant JAK1/2/3 kinases measure IC50 values. Cell-based assays (e.g., STAT phosphorylation in THP-1 cells) validate target engagement. Docking studies with JAK1’s ATP-binding pocket (PDB: 6Z2) guide structural optimization .
Advanced Bioactivity
Q: How can structure-activity relationship (SAR) studies improve selectivity for JAK1 over JAK3? A: Introduce steric hindrance at position 7 (e.g., cyclopentyl groups) to disrupt JAK3 binding. Free-energy perturbation (FEP) simulations predict substituent effects on binding affinity. In vivo pharmacokinetic studies in rodents assess selectivity and toxicity .
Data Contradictions
Q: How to resolve discrepancies in reported CAS numbers or substituent positions? A: Cross-reference X-ray data (e.g., CCDC entries) and NMR chemical shifts with literature. For example, conflicting CAS numbers (e.g., 1618-36-6 vs. 1093799-53-1) arise from tautomeric forms; crystallography confirms the dominant tautomer .
Derivative Synthesis
Q: What strategies enable the synthesis of 7-substituted derivatives? A: Buchwald-Hartwig amination introduces aryl/alkyl groups at position 7 using Pd2(dba)3 and Xantphos. For 7-cyclopentyl derivatives, cyclopentylmagnesium bromide undergoes nucleophilic addition to a chlorinated precursor .
Advanced Derivative Optimization
Q: How can substituents at position 5 enhance metabolic stability? A: Replace the methyl group with trifluoromethyl (electron-withdrawing) to reduce CYP450-mediated oxidation. In vitro microsomal stability assays (human liver microsomes) quantify half-life improvements .
Stability
Q: What storage conditions preserve the compound’s integrity? A: Store as a lyophilized solid at –80°C under nitrogen. For solutions, use anhydrous DMSO (stored over molecular sieves) and avoid freeze-thaw cycles .
Advanced Stability Analysis
Q: How to identify degradation products under accelerated stability testing? A: LC-MS/MS at 40°C/75% RH for 4 weeks detects hydrolyzed (6-hydroxy) and oxidized (6-keto) byproducts. Forced degradation studies (acid/alkali/peroxide) validate analytical methods .
Computational Modeling
Q: How can docking studies predict interactions with biological targets? A: Use AutoDock Vina with JAK1’s crystal structure (PDB: 6Z2). Parameterize the compound’s partial charges via DFT calculations (B3LYP/6-31G*). WaterMap analysis identifies hydrophobic hotspots in the binding pocket .
Advanced Modeling
Q: Can molecular dynamics (MD) simulations predict aqueous solubility? A: MD simulations (GROMACS) with explicit water models estimate logP and solubility. COSMO-RS theory correlates computed σ-profiles with experimental solubility data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
